

Spectroscopic Profile of Girinimbine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Girinimbine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Girinimbine**, a carbazole alkaloid of significant interest to researchers in drug discovery and natural product chemistry. This document is intended to serve as a valuable resource for scientists and professionals engaged in the identification, characterization, and development of this compound.

Introduction

Girinimbine is a naturally occurring carbazole alkaloid predominantly isolated from the plant Murraya koenigii, commonly known as the curry tree. It has garnered considerable attention within the scientific community due to its diverse pharmacological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and quality control of **Girinimbine** in research and development settings. This guide presents a consolidated summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data of Girinimbine

The structural elucidation of **Girinimbine** is heavily reliant on a combination of spectroscopic techniques. The following sections provide a detailed breakdown of the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of **Girinimbine**. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Girinimbine**[1][2]

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.89	d	7.8
H-2	7.25	t	7.5
H-3	7.39	t	7.8
H-4	7.98	d	8.0
H-5	7.08	S	
H-6	6.51	d	9.8
H-8	5.58	d	9.8
1-CH ₃	2.45	S	
7-CH ₃ (A)	1.45	s	-
7-CH ₃ (B)	1.45	s	-
NH	9.75	br s	

Solvent: CDCl3

Table 2: ¹³C NMR Spectroscopic Data for **Girinimbine**[1][3]



Position	Chemical Shift (δ, ppm)
C-1	118.5
C-2	123.5
C-3	119.2
C-4	109.8
C-4a	138.8
C-4b	120.2
C-5	115.5
C-5a	147.8
C-6	126.5
C-7	76.8
C-8	115.2
C-8a	122.5
C-1a	128.9
C-9a	139.5
1-CH ₃	16.2
7-CH₃ (A)	27.2
7-CH₃ (B)	27.2

Solvent: CDCl3

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **Girinimbine** is characterized by the absorption bands corresponding to its carbazole nucleus and other structural features. While a complete peak list is not readily available in all literature, the characteristic absorption bands are summarized below.



Table 3: Characteristic IR Absorption Bands for Girinimbine

Wavenumber (cm ⁻¹)	Functional Group
~3419	N-H stretching (amine)
~3051	C-H stretching (aromatic)
~1450	C-N stretching
~1327	C-H deformation
~727	N-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **Girinimbine**, electrospray ionization (ESI) is a common technique used.

Table 4: Mass Spectrometry Data for Girinimbine

Parameter	Value
Molecular Formula	C18H17NO
Molecular Weight	263.34 g/mol
m/z [M+H]+	264.1390

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.

NMR Spectroscopy

• Sample Preparation: A few milligrams of purified **Girinimbine** are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.



- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
- ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **Girinimbine** sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

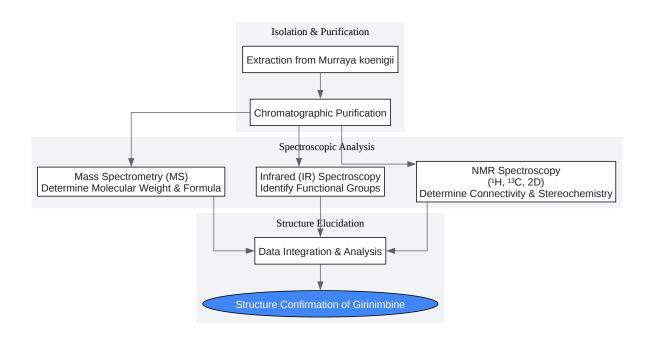
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Girinimbine** is prepared in a suitable solvent, such as methanol or acetonitrile.
- Data Acquisition: The sample solution is introduced into the mass spectrometer, typically
 using an electrospray ionization (ESI) source. The analysis is performed in positive ion mode
 to detect the protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) is
 used to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic techniques for the identification and characterization of a natural product like **Girinimbine** is crucial for obtaining reliable and comprehensive structural information.





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Caption: Workflow for the isolation and spectroscopic identification of **Girinimbine**.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for **Girinimbine**. The presented NMR, IR, and MS data, along with the generalized experimental protocols, will aid researchers in the unambiguous identification and further investigation of this promising natural product. The structured presentation of this data is intended to facilitate its use in drug discovery and development pipelines.



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